Ethyl (1E)-2-phenyl-N-(sulfooxy)ethanimidothioate
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Overview
Description
Ethyl (1E)-2-phenyl-N-(sulfooxy)ethanimidothioate is a complex organic compound characterized by its unique structure, which includes a phenyl group, a sulfooxy group, and an ethanimidothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1E)-2-phenyl-N-(sulfooxy)ethanimidothioate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethyl ethanimidothioate with phenyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1E)-2-phenyl-N-(sulfooxy)ethanimidothioate undergoes various chemical reactions, including:
Oxidation: The sulfooxy group can be oxidized to form sulfonic acids.
Reduction: The ethanimidothioate moiety can be reduced to form corresponding amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Ethyl (1E)-2-phenyl-N-(sulfooxy)ethanimidothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl (1E)-2-phenyl-N-(sulfooxy)ethanimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfooxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phenyl group may also interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1E)-2-phenyl-N-(sulfonyl)ethanimidothioate
- Ethyl (1E)-2-phenyl-N-(sulfoxy)ethanimidothioate
- Ethyl (1E)-2-phenyl-N-(sulfonamido)ethanimidothioate
Uniqueness
Ethyl (1E)-2-phenyl-N-(sulfooxy)ethanimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H13NO4S2 |
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Molecular Weight |
275.3 g/mol |
IUPAC Name |
ethyl (1Z)-2-phenyl-N-sulfooxyethanimidothioate |
InChI |
InChI=1S/C10H13NO4S2/c1-2-16-10(11-15-17(12,13)14)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13,14)/b11-10- |
InChI Key |
VZFUNHITNWTQFU-KHPPLWFESA-N |
Isomeric SMILES |
CCS/C(=N\OS(=O)(=O)O)/CC1=CC=CC=C1 |
Canonical SMILES |
CCSC(=NOS(=O)(=O)O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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